2-Bromo-1-methoxynaphthalene
Overview
Description
2-Bromo-1-methoxynaphthalene is a compound of interest in various fields of chemistry and pharmacology due to its potential applications as an intermediate in the synthesis of pharmaceuticals and other organic molecules. The compound has been studied for its spectroscopic properties, synthesis methods, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Several methods have been developed for the synthesis of naphthalene derivatives. A practical synthesis of 2-Bromo-6-methoxynaphthalene, a closely related compound, has been reported as an important intermediate for non-steroidal anti-inflammatory agents. This synthesis has been achieved using environmentally benign reagents and conditions, highlighting the importance of sustainable practices in chemical synthesis . Another study describes a new method for synthesizing 2-phenylnaphthalenes from styryl-2-methoxybenzenes, which involves a TFA catalyzed C-C bond cleavage and a Diels-Alder cycloaddition, demonstrating the versatility of naphthalene derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-bromo-6-methoxynaphthalene has been analyzed using spectroscopic techniques and theoretical calculations. The molecule exhibits a nearly planar structure with the methoxy group adopting a syn-periplanar conformation. This conformation is characteristic of the α-methoxynaphthalene moiety, as revealed by a search of the Cambridge Structural Database . The stability of the structure has been explained through intramolecular transitions and delocalization of electron density .
Chemical Reactions Analysis
Naphthalene derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, indicating its reactivity and utility in analytical applications . The reaction of bromomethylnaphthalenes with Fe2(CO)9 leads to a π-complex with a trimethylenemethane-type ligand, showcasing the complex's reactivity and potential as a ligand in organometallic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-methoxynaphthalene have been studied extensively. The compound's vibrational, electronic, and charge transfer properties were investigated using DFT methods, revealing an energy gap of 4.208 eV, which indicates molecular stability. The reactive sites of the molecule were predicted using various computational techniques, and the compound was found to exhibit anti-cancer activities, suggesting its potential as a pharmaceutical product . Additionally, the compound's fluorescence properties have been utilized in the development of analytical methods for the detection of biologically active carboxylic acids .
Scientific Research Applications
Enantioselective Aziridination of Styrene Derivatives
- Application Summary: 2-Bromo-1-methoxynaphthalene is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives .
- Methods of Application: The specific experimental procedures and technical details may vary, but generally, this involves the reaction of 2-Bromo-1-methoxynaphthalene with styrene derivatives in the presence of a catalyst . The process is typically carried out under controlled conditions in a laboratory setting.
- Results or Outcomes: The outcome of this application is the production of aziridines, which are three-membered nitrogen-containing cyclic molecules. These molecules are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions .
Preparation of Biaryls or Biheterocycles by Palladium-Catalyzed Ullmann Coupling
- Application Summary: 2-Bromo-1-methoxynaphthalene can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
- Methods of Application: The Ullmann coupling is a type of cross-coupling reaction, where 2-Bromo-1-methoxynaphthalene is reacted with another aryl compound in the presence of a palladium catalyst .
- Results or Outcomes: The result of this application is the formation of biaryl or biheterocyclic compounds, which are commonly used in the synthesis of various organic compounds .
Safety And Hazards
The safety information for 2-Bromo-1-methoxynaphthalene indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing vapors or mists, avoiding contact with skin and eyes, and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-1-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMWQHKZYGAGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504361 | |
Record name | 2-Bromo-1-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxynaphthalene | |
CAS RN |
62012-54-8 | |
Record name | 2-Bromo-1-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.